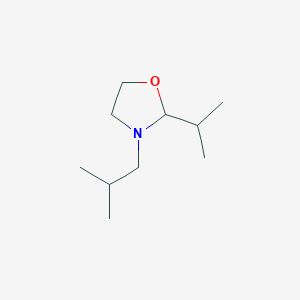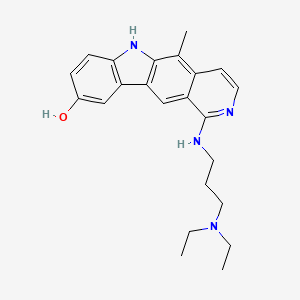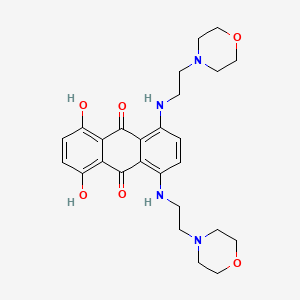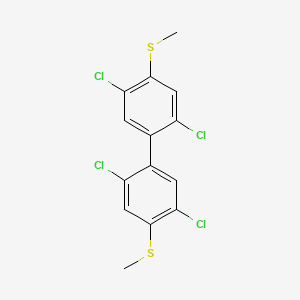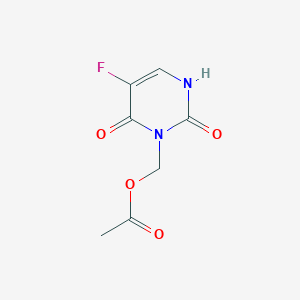![molecular formula C9H19NO2Si B14462739 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one CAS No. 68698-89-5](/img/structure/B14462739.png)
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is a compound that features a tert-butyl(dimethyl)silyl group attached to an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one typically involves the reaction of oxazolidinone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature, leading to the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the silyl group.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Aplicaciones Científicas De Investigación
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one exerts its effects involves the formation of a stable silyl ether linkage. This linkage protects sensitive functional groups from unwanted reactions during synthetic processes. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, revealing the protected functionality for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for silylation of alcohols and amines.
tert-Butyldimethylsilanol: Another silylating agent with similar applications.
tert-Butyldimethylsilyl trifluoromethanesulfonate: Used in specialized silylation reactions.
Uniqueness
3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the tert-butyl(dimethyl)silyl group. This combination provides enhanced stability and selectivity in protecting group chemistry, making it a valuable tool in complex synthetic routes .
Propiedades
Número CAS |
68698-89-5 |
|---|---|
Fórmula molecular |
C9H19NO2Si |
Peso molecular |
201.34 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H19NO2Si/c1-9(2,3)13(4,5)10-6-7-12-8(10)11/h6-7H2,1-5H3 |
Clave InChI |
FRCIVRLKBQLVCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


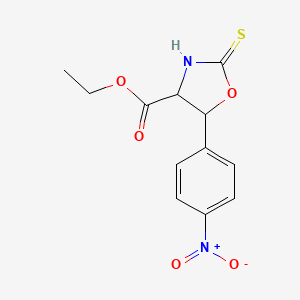
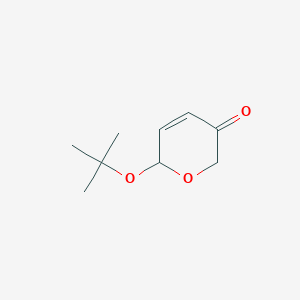
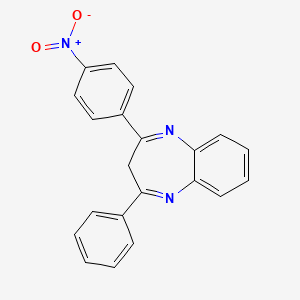
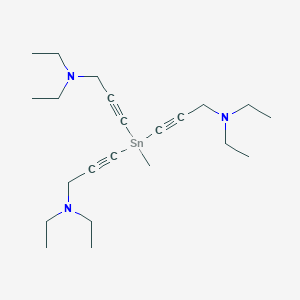
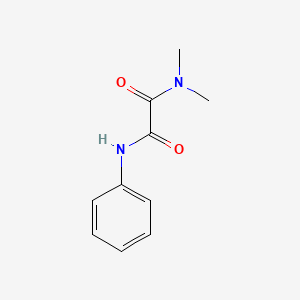
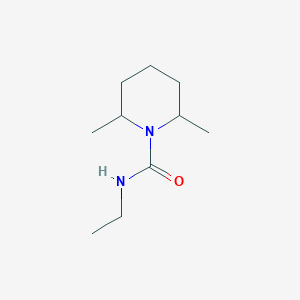
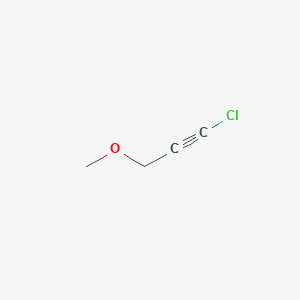
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)

